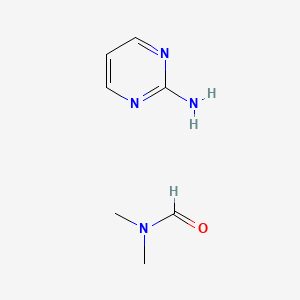
N,N-dimethylformamide;pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylformamide and pyrimidin-2-amine are two distinct compounds that, when combined, form a unique chemical entity. N,N-Dimethylformamide is a versatile organic solvent widely used in chemical reactions due to its high polarity and ability to dissolve a wide range of compounds . Pyrimidin-2-amine, on the other hand, is a heterocyclic amine with significant biological activity and is a core structure in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylformamide typically involves the reaction of dimethylamine with formic acid or its derivatives under controlled conditions . Pyrimidin-2-amine can be synthesized through various methods, including the condensation of substituted guanidines with enones . Another method involves the use of palladium-catalyzed amination reactions, which provide moderate to good yields .
Industrial Production Methods: Industrial production of N,N-dimethylformamide involves the reaction of dimethylamine with carbon monoxide and methanol in the presence of a catalyst . Pyrimidin-2-amine derivatives are often produced using large-scale palladium-catalyzed reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution . It can act as a reagent, catalyst, and stabilizer in organic synthesis . Pyrimidin-2-amine primarily undergoes substitution reactions, particularly in the presence of palladium catalysts .
Common Reagents and Conditions: Common reagents for reactions involving N,N-dimethylformamide include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . For pyrimidin-2-amine, common reagents include palladium catalysts and bases like sodium tert-butoxide .
Major Products Formed: Reactions involving N,N-dimethylformamide often yield formylated products, while reactions with pyrimidin-2-amine typically produce substituted pyrimidine derivatives .
Scientific Research Applications
N,N-Dimethylformamide is widely used as a solvent in organic synthesis and as a reagent in the production of pharmaceuticals and polymers . Pyrimidin-2-amine derivatives have significant applications in medicinal chemistry, particularly as kinase inhibitors and enzyme inhibitors . They are also used in the development of antifungal and pesticidal agents .
Mechanism of Action
N,N-Dimethylformamide acts primarily as a solvent and reagent, facilitating various chemical reactions by stabilizing intermediates and transition states . Pyrimidin-2-amine exerts its effects by interacting with specific molecular targets, such as kinases and enzymes, inhibiting their activity and thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-dimethylformamide include N,N-dimethylacetamide and N-methyl-2-pyrrolidone, both of which are polar aprotic solvents . Similar compounds to pyrimidin-2-amine include other aminopyrimidines and pyridopyrimidines .
Uniqueness: N,N-Dimethylformamide is unique due to its high polarity and versatility as a solvent and reagent . Pyrimidin-2-amine is unique due to its broad range of biological activities and its role as a core structure in many pharmaceuticals .
Properties
CAS No. |
530136-32-4 |
|---|---|
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N,N-dimethylformamide;pyrimidin-2-amine |
InChI |
InChI=1S/C4H5N3.C3H7NO/c5-4-6-2-1-3-7-4;1-4(2)3-5/h1-3H,(H2,5,6,7);3H,1-2H3 |
InChI Key |
GJNCYGUGTQIRGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.C1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


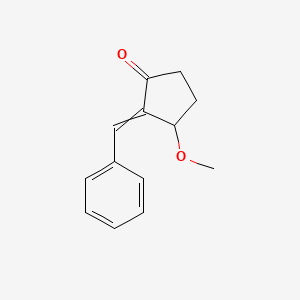
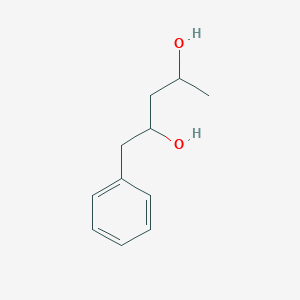
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
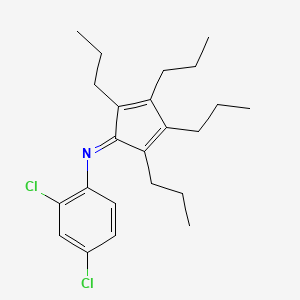
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
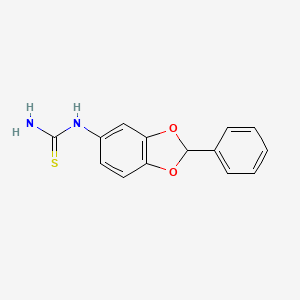
![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
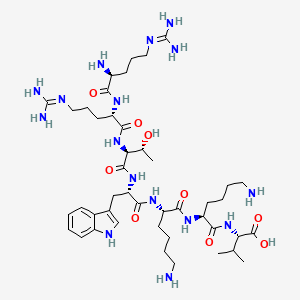
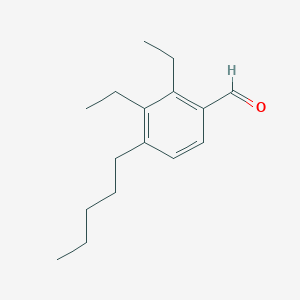

![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
